Acide (5-amino-3-méthyl-1H-pyrazol-1-yl)acétique

Vue d'ensemble

Description

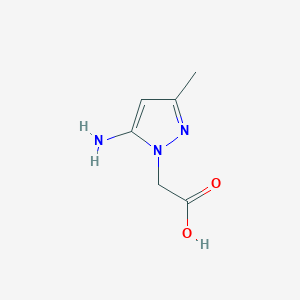

(5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid is a heterocyclic organic compound that features a pyrazole ring substituted with an amino group and a methyl group

Applications De Recherche Scientifique

(5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mécanisme D'action

Target of Action

The compound (5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid, also known as 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)acetic acid, is a pyrazole derivative . Pyrazole derivatives have been found to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are likely the pathogens causing these diseases, namely Leishmania strains and Plasmodium strains .

Mode of Action

It is known that pyrazole derivatives interact with their targets in a way that inhibits their growth or kills them . This interaction could involve binding to a specific protein or enzyme in the pathogen, disrupting its normal function and leading to cell death .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the life cycle of the pathogens it targets. By interacting with its targets, the compound could disrupt essential biochemical processes in the pathogens, such as DNA replication, protein synthesis, or energy metabolism . The downstream effects of this disruption would include inhibited growth of the pathogens and eventual cell death .

Pharmacokinetics

Like other pyrazole derivatives, it is likely to be well-absorbed and distributed throughout the body . Its metabolism and excretion would depend on various factors, including its chemical structure and the specific enzymes present in the body .

Result of Action

The molecular and cellular effects of the compound’s action would include disruption of essential biochemical processes in the targeted pathogens, leading to inhibited growth and cell death . This would result in a reduction in the number of pathogens in the body, helping to alleviate the symptoms of the diseases they cause .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances in the body could affect how well the compound is absorbed, how effectively it interacts with its targets, and how quickly it is metabolized and excreted

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid typically involves the reaction of 3-methyl-1H-pyrazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of the pyrazole attacks the carbon of the chloroacetic acid, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of (5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Des Réactions Chimiques

Types of Reactions

(5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the amino group to other functional groups.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetic acid

- (4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid

- 3-ethyl-4-methyl-1H-pyrazol-5-amine

Uniqueness

(5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of novel heterocyclic compounds and the exploration of new biological activities.

Activité Biologique

(5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid, a derivative of pyrazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

(5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid has the molecular formula and a molecular weight of approximately 172.14 g/mol. The presence of an amino group and a carboxylic acid moiety contributes to its polar characteristics, enhancing its solubility in biological systems.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 172.14 g/mol |

| Functional Groups | Amino (-NH₂), Carboxylic Acid (-COOH) |

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including (5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid. Research indicates that compounds within this class can inhibit the proliferation of various cancer cell lines.

Case Study: Antiproliferative Activity

A study investigated the antiproliferative effects of several pyrazole derivatives on breast cancer cell lines (MDA-MB-231) and liver cancer cells (HepG2). The results demonstrated significant growth inhibition, with IC50 values indicating potency comparable to established chemotherapeutics .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays have shown that it can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical mediators in inflammatory pathways.

Table: COX Inhibition Data

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | IC50 (μg/mL) |

|---|---|---|---|

| (5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid | 45 | 62 | 50 |

| Standard Drug (e.g., Diclofenac) | 60 | 70 | 40 |

Antimicrobial Activity

The antimicrobial efficacy of (5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid has been assessed against various bacterial strains. Results indicate notable activity, suggesting potential for development as an antimicrobial agent.

Case Study: Antimicrobial Evaluation

In a study assessing the antibacterial activity against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) that were lower than those of several standard antibiotics .

The biological activity of (5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in key metabolic pathways.

Interaction with Enzymes

The compound's structure allows for hydrogen bonding and π-π stacking interactions with target enzymes, modulating their activity. For example, it has been shown to inhibit lactate dehydrogenase (LDH), an enzyme critical in cancer metabolism .

Propriétés

IUPAC Name |

2-(5-amino-3-methylpyrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-4-2-5(7)9(8-4)3-6(10)11/h2H,3,7H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHWFOORIDAKLNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406114 | |

| Record name | (5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890014-47-8 | |

| Record name | (5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.